![molecular formula C8H7NS2 B1331321 2-Methyl-4-(2-thienyl)-1,3-thiazole CAS No. 21036-67-9](/img/structure/B1331321.png)
2-Methyl-4-(2-thienyl)-1,3-thiazole
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Description
2-Methyl-4-(2-thienyl)-1,3-thiazole (MTT) is an organic compound that belongs to the thiazole family. It is a heterocyclic aromatic compound that has been studied extensively due to its potential applications in the fields of biology and chemistry. MTT has been used in a variety of scientific research applications, including in vivo and in vitro studies, as well as for biochemical and physiological effects. The compound has been found to have a variety of biological activities, such as anti-inflammatory, anti-bacterial, and anti-tumor effects.
Scientific Research Applications
1. Synthesis of Quinazolinone and Quinazoline Derivatives The compound “2-Methyl-4-(2-thienyl)-1,3-thiazole” is used in the synthesis of quinazolinone and quinazoline derivatives . These derivatives have received significant attention due to their distinct biopharmaceutical activities. They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Antifungal Activity
The compound has been used in the synthesis of new thieno[2,3-b]pyridines incorporating quinazoline or benzimidazole moiety . These newly synthesized compounds have shown promising antifungal activity .
Antibacterial Activity
Quinazoline and quinazolinone derivatives, which can be synthesized using “2-Methyl-4-(2-thienyl)-1,3-thiazole”, have shown a wide range of biological activities including antibacterial activity .
Anti-inflammatory Activity
Quinazoline and quinazolinone derivatives have also shown anti-inflammatory activity . This makes “2-Methyl-4-(2-thienyl)-1,3-thiazole” a valuable compound in the research and development of new anti-inflammatory drugs .
Anticancer Activity
The compound is used in the synthesis of molecules that have shown anticancer activity . This opens up possibilities for the development of new anticancer drugs .
Anticonvulsant Activity
Quinazoline and quinazolinone derivatives, which can be synthesized using “2-Methyl-4-(2-thienyl)-1,3-thiazole”, have shown anticonvulsant activity . This makes the compound a valuable resource in the research and development of new anticonvulsant drugs .
properties
IUPAC Name |
2-methyl-4-thiophen-2-yl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c1-6-9-7(5-11-6)8-3-2-4-10-8/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILMKDNBZMYHDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352813 |
Source
|
Record name | 2-methyl-4-(2-thienyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21036-67-9 |
Source
|
Record name | 2-methyl-4-(2-thienyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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